Benzhydryl-t-butylperoxide

Description

Properties

CAS No. |

55504-21-7 |

|---|---|

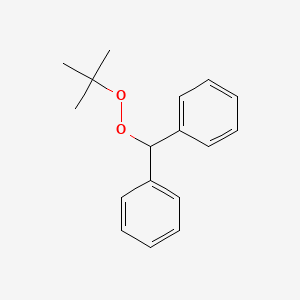

Molecular Formula |

C17H20O2 |

Molecular Weight |

256.34 g/mol |

IUPAC Name |

[tert-butylperoxy(phenyl)methyl]benzene |

InChI |

InChI=1S/C17H20O2/c1-17(2,3)19-18-16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16H,1-3H3 |

InChI Key |

YVRWATFLIJFFHK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OOC(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzhydryl-t-butylperoxide can be synthesized through the reaction of benzhydrol with t-butyl hydroperoxide in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the peroxide bond.

Industrial Production Methods: In industrial settings, the production of this compound involves the use of continuous flow reactors to ensure consistent quality and yield. The process includes the careful control of temperature and pressure to optimize the reaction conditions and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: Benzhydryl-t-butylperoxide primarily undergoes homolytic cleavage to generate free radicals. These radicals can participate in various reactions, including:

Oxidation: The peroxide bond can be cleaved to form benzhydryl and t-butyl radicals, which can further react with other substrates.

Substitution: The radicals generated can substitute hydrogen atoms in organic molecules, leading to the formation of new compounds.

Common Reagents and Conditions:

Oxidation Reactions: Common reagents include oxygen and other peroxides. The reactions typically occur at elevated temperatures to facilitate the homolytic cleavage of the peroxide bond.

Substitution Reactions: Reagents such as halogens and other radical initiators are used under controlled conditions to achieve the desired substitution.

Major Products Formed:

Oxidation Products: Benzhydryl alcohol and t-butyl alcohol are common products formed from the oxidation of this compound.

Substitution Products: Various substituted benzhydryl and t-butyl derivatives can be formed depending on the specific reagents and conditions used.

Scientific Research Applications

Benzhydryl-t-butylperoxide has a wide range of applications in scientific research, including:

Chemistry: It is used as a radical initiator in polymerization reactions and as an oxidizing agent in organic synthesis.

Biology: The compound is used in studies involving free radical biology and oxidative stress.

Medicine: Research into the potential therapeutic applications of this compound includes its use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.

Industry: It is employed in the production of polymers, resins, and other industrial chemicals due to its ability to initiate polymerization reactions.

Mechanism of Action

Benzhydryl-t-butylperoxide can be compared with other similar compounds, such as:

Di-tert-butyl peroxide: This compound also contains a peroxide linkage but has two t-butyl groups instead of a benzhydryl group. It is commonly used as a radical initiator in polymerization reactions.

Benzoyl peroxide: Another peroxide compound, benzoyl peroxide, contains two benzoyl groups and is widely used in acne treatment and as a polymerization initiator.

Uniqueness: this compound is unique due to the presence of both benzhydryl and t-butyl groups, which confer specific reactivity and stability properties. This makes it particularly useful in applications requiring controlled radical generation and specific reaction pathways.

Comparison with Similar Compounds

Critical Discrepancy in Compound Identification

The evidence repeatedly references Benzoyl Peroxide (CAS 94-36-0), a well-documented organic peroxide widely used in pharmaceuticals (e.g., acne treatments) and polymer chemistry as a radical initiator . In contrast, Benzhydryl-t-butylperoxide (if it exists as a studied compound) would have a distinct structure, combining a benzhydryl group (C₆H₅)₂CH– with a tert-butyl peroxide (–O–O–C(CH₃)₃). No data on its synthesis, properties, or applications are present in the evidence.

Benzoyl Peroxide: Key Points from Evidence

While irrelevant to the requested compound, the evidence provides insights into Benzoyl Peroxide’s safety and occupational exposure standards:

Hypothetical Comparison with this compound

Without empirical data, a theoretical comparison can be inferred based on structural analogs:

Table 2: Theoretical Properties of this compound vs. Benzoyl Peroxide

| Property | This compound (Hypothetical) | Benzoyl Peroxide (Actual) |

|---|---|---|

| Structure | (C₆H₅)₂CH–O–O–C(CH₃)₃ | C₆H₅CO–O–O–COC₆H₅ |

| Stability | Likely less stable due to bulky groups | Moderate stability |

| Reactivity | Potential for slower radical generation | High radical initiation |

| Toxicity | Unknown; bulky groups may reduce absorption | Low acute toxicity |

Limitations and Recommendations

- Evidence Gap : The provided materials lack any mention of this compound. This could indicate a typographical error, misidentification, or absence of published studies on the compound.

- Next Steps: Verify the compound’s correct name and CAS number. Consult specialized databases (e.g., SciFinder, Reaxys) for peer-reviewed studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.